Nickel(2+) propionate

Description

Contextualization of Nickel(2+) Carboxylates in Coordination Chemistry

Nickel(II) carboxylates are a class of coordination compounds where a central nickel ion in the +2 oxidation state is bonded to one or more carboxylate ligands (RCOO⁻). wikipedia.org These compounds are pivotal in coordination chemistry due to the versatile bonding modes of the carboxylate group. The carboxylate ligand can coordinate to the nickel center in several ways: as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through both oxygen atoms to the same metal center), or as a bridging ligand that links two or more metal centers. acs.orgtandfonline.com

This bonding flexibility leads to a remarkable structural diversity, ranging from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. mdpi.comrsc.orgresearchgate.net For instance, research has shown the formation of mononuclear Ni(II) carboxylate complexes where the carboxylate ligand is either bidentate or becomes monodentate with the coordination of a water molecule. acs.org Other studies have revealed the assembly of dinuclear, trinuclear, and even pentanuclear nickel aggregates, where carboxylate groups act as bridges between nickel centers, influencing the magnetic properties of the resulting cluster. acs.orgacs.org The final structure is often influenced by factors such as the presence of other ancillary ligands (like pyridine (B92270) or cyclam), the solvent system, and the specific carboxylate used. acs.orgtandfonline.combohrium.com

Overview of Current Research Trajectories Involving Nickel(2+) Propionate (B1217596)

Current research on nickel(2+) propionate is multifaceted, spanning several key areas of chemistry and materials science.

Precursor for Advanced Materials: A significant research trajectory involves the use of this compound and its derivatives as precursors for the synthesis of nickel-containing nanomaterials. google.commdpi.com Scientists are investigating its thermal decomposition to produce materials like nickel oxide (NiO) and metallic nickel. x-mol.com Detailed thermal analysis has shown that additives, such as glycerol (B35011), can significantly lower the decomposition temperature of nickel propionate-based precursors, influencing whether the final product is metallic nickel or nickel oxide. x-mol.comscispace.com Furthermore, it has been used in mixed-metal systems, such as in the synthesis of ammonium (B1175870) uranyl propionate complexes containing nickel, which pyrolyze to form nickel-containing triuranates. akjournals.com This precursor approach is crucial for developing materials with specific catalytic or electronic properties.

Catalysis: Nickel compounds are well-regarded for their catalytic activity, and this compound is explored within this context. chemistryjournal.net Nickel catalysts are a cost-effective alternative to precious metals for various industrial reactions, including hydrogenation, dehydrogenation, and carbonylation. mdpi.comincatt.nl While much of the industrial focus has been on reactions like the carbonylation of ethylene (B1197577) to produce propionic acid, recent academic research explores new frontiers. mdpi.comincatt.nl For example, single-atom nickel catalysts are being developed for specific hydrogenation reactions. mdpi.com The study of simpler nickel complexes, including carboxylates like propionate, is fundamental to designing more complex and efficient catalytic systems for producing functionalized polymers and other chemical products. nih.gov

Fundamental Coordination and Bioinorganic Chemistry: There is ongoing interest in the fundamental structural and magnetic properties of nickel(II) carboxylate complexes. tandfonline.comacs.org Understanding the coordination environment of the nickel ion is essential for predicting and controlling the properties of materials derived from them. bohrium.commdpi.com Studies explore how different ligands and carboxylates assemble to form unique structures with interesting magnetic behaviors, such as ferromagnetic or antiferromagnetic coupling between nickel centers. acs.orgacs.org These fundamental studies provide the groundwork for applications ranging from materials science to the modeling of active sites in nickel-dependent enzymes. austinpublishinggroup.commdpi.com

Significance of Fundamental Investigations into this compound Systems

Fundamental investigations into the properties and reactions of this compound are critical for advancing science and technology on several fronts.

Enabling Rational Design of Catalysts and Materials: A deep understanding of the structure, bonding, and reactivity of this compound allows for the rational design of new catalysts and materials. By studying how it behaves under different conditions, for instance during thermal decomposition, researchers can precisely control the synthesis of nickel-based nanoparticles and thin films with tailored properties. x-mol.comresearchgate.netresearchgate.net Similarly, insights into its coordination chemistry are essential for developing next-generation nickel catalysts with improved activity and selectivity for important chemical transformations. mdpi.comoup.com

Expanding the Toolkit of Synthetic Chemistry: Research into this compound contributes to the broader field of synthetic chemistry by providing new methods for creating complex molecular architectures. The self-assembly of polynuclear clusters guided by carboxylate bridges is an example of how simple building blocks can lead to complex and functional supramolecular structures. acs.org

Providing Models for Bioinorganic Systems: Nickel is an essential trace element found in the active sites of numerous enzymes. chemistryjournal.netaustinpublishinggroup.com Studying simple, well-defined nickel complexes like this compound provides valuable insights into the coordination environments and reaction mechanisms of these complex biological systems. acs.orgmdpi.com This knowledge can aid in understanding enzyme function and in the design of biomimetic catalysts.

Detailed Research Findings

To provide a clearer picture of the compound's characteristics, the following data tables summarize its key properties and selected research findings.

Table 1: Chemical and Physical Properties of this compound

This interactive table outlines the fundamental chemical and physical properties of anhydrous this compound.

| Property | Value | Source |

| IUPAC Name | nickel(2+);propanoate | [PubChem] |

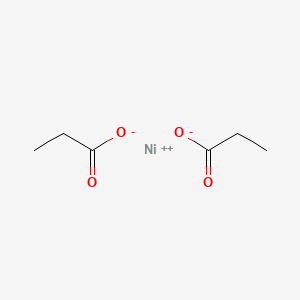

| Molecular Formula | C₆H₁₀NiO₄ | [PubChem] |

| Molecular Weight | 204.83 g/mol | [PubChem] |

| Appearance | Green crystalline solid | [Generic] |

| CAS Number | 3349-08-4 | [PubChem] |

Table 2: Summary of Selected Research Findings on this compound Systems

This interactive table highlights key findings from recent research studies involving nickel propionate and related systems.

| Research Area | Key Finding | Significance | Reference |

| Materials Synthesis | The thermal decomposition of a nickel acetylacetonato-propionate precursor in the presence of glycerol shifts the main decomposition temperature to lower values, yielding metallic nickel and NiO. | Demonstrates a method to control the composition of the final nickel-based material by using additives during pyrolysis. | x-mol.com |

| Materials Synthesis | New ammonium uranyl propionate complexes containing Ni(II) were synthesized and found to produce nickel triuranate (NiU₃O₁₀) upon thermal decomposition. | Provides a novel, low-temperature route to mixed-metal uranium oxides. | akjournals.com |

| Coordination Chemistry | The use of propanoate as a bridging carboxylate ligand facilitated the self-assembly of a pentanuclear nickel(II) cluster with an hourglass-like structure. | Shows that the choice of carboxylate can control the aggregation and final structure of polynuclear metal complexes. | acs.org |

| Catalysis | Nickel catalysts are used industrially for the carbonylation of ethylene to produce propionic acid. | Highlights a major industrial application of nickel catalysis directly related to the propionate structure. | mdpi.comincatt.nl |

Structure

3D Structure of Parent

Properties

CAS No. |

3349-08-4 |

|---|---|

Molecular Formula |

C6H10NiO4 |

Molecular Weight |

204.83 g/mol |

IUPAC Name |

nickel(2+);propanoate |

InChI |

InChI=1S/2C3H6O2.Ni/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

CIMSFRCJLLCURG-UHFFFAOYSA-L |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Elucidation of Coordination Chemistry in Nickel 2+ Propionate Systems

Characterization of Coordination Geometries and Structural Environments

The nickel(II) ion (Ni²⁺), with its d⁸ electron configuration, readily forms complexes with various coordination numbers and geometries, most commonly octahedral and square planar. wur.nlmdpi.com The propionate (B1217596) ligand, a simple carboxylate, can adopt several binding modes, including monodentate, bidentate (chelating), and bridging fashions, contributing to the structural variety of its nickel complexes. kashanu.ac.ir

Octahedral geometry is a prevalent coordination mode for nickel(II) in its complexes. mdpi.comsymbiosisonlinepublishing.com In the context of nickel(2+) propionate systems, this is often achieved through the coordination of propionate ions alongside other ligands, such as water, pyridine (B92270), or multidentate N-donor ligands. kashanu.ac.irmdpi.comnih.gov

For instance, in mixed-ligand complexes, the nickel center can be coordinated by two monodentate propionate ligands, with the remaining four coordination sites occupied by other neutral donor ligands like methanol (B129727) or heterocyclic amines (e.g., 2,2'-bipyridine, 1,10-phenanthroline). nih.gov In such arrangements, the propionate ligands typically coordinate through a single oxygen atom. The structure of these complexes often reveals a distorted octahedral geometry. kashanu.ac.irnih.gov

In other cases, pentadentate ligands can encapsulate the nickel ion, with the sixth coordination site being filled by a water molecule or another solvent molecule, resulting in a distorted octahedral environment. mdpi.comresearchgate.net The distortion from a perfect octahedron is often due to the steric constraints imposed by the chelating ligands. mdpi.com

The formation of dinuclear or polymeric structures can also feature octahedral nickel(II) centers. Bridging propionate or hydroxido groups can link multiple nickel ions, each of which completes its octahedral coordination sphere with terminal ligands. acs.orgichem.md For example, a dinuclear nickel(II) pivalate (B1233124) (a related carboxylate) complex features two nickel centers bridged by a water molecule and two pivalate ligands, with each nickel ion achieving a six-coordinate state. ichem.md

Table 1: Representative Bond Parameters in Octahedral Nickel(II) Complexes

| Complex Type | Ni-O (carboxylate) (Å) | Ni-N (amine/pyridine) (Å) | Ni-O (water/solvent) (Å) | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [Ni(propionate)₂(N-ligand)₂(solvent)₂] | ~2.05 | ~2.10 | ~2.15 | Distorted Octahedral | nih.gov |

| [Ni(pentadentate-ligand)(H₂O)]²⁺ | - | ~2.06 - 2.12 | ~2.14 | Distorted Octahedral | mdpi.com |

| [Ni₂(μ-carboxylate)₂(μ-OH₂)(carboxylate)₂(solvent)₄] | ~2.03 - 2.08 | - | ~2.07 (bridging) | Distorted Octahedral | ichem.md |

While less common for simple propionate salts, square planar geometry is a well-established coordination environment for Ni(II), particularly with strong-field ligands. nih.govnih.gov The formation of square planar nickel(II) propionate derivatives typically involves the use of multidentate ligands that enforce this geometry. For example, tetradentate Schiff base ligands with an N₂O₂ donor set can form stable, four-coordinate, slightly distorted square-planar complexes with nickel(II). nih.govmdpi.com

In these structures, the nickel ion lies in a plane defined by the four donor atoms of the ligand. The propionate group, if present, would likely act as a counter-ion rather than a directly coordinated ligand, or the complex might be synthesized starting from a nickel(II) propionate precursor where the propionate is displaced by the stronger tetradentate ligand.

The reaction of nickel(II) acetate (B1210297), a related carboxylate, with certain S-methylisothiosemicarbazide ligands yields four-coordinate species that can adopt either square planar or tetrahedral geometry depending on the substituents on the ligand. nih.gov This highlights the subtle electronic and steric effects that dictate the final coordination environment. The square planar complexes in this system are diamagnetic, which is characteristic of low-spin d⁸ Ni(II) in this geometry. nih.gov

Rare examples of square-planar Ni(II) carbonyl derivatives have also been synthesized, demonstrating the possibility of stabilizing this geometry even with typically weak-field ligands under specific conditions. nih.gov

Ligand Field Theory and Electronic Structure within this compound Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of nickel(II) complexes. For the d⁸ configuration of Ni(II), the arrangement of electrons in the d-orbitals is highly dependent on the coordination geometry and the strength of the surrounding ligand field. libretexts.orgchemistryjournals.net

In octahedral nickel(II) complexes, such as those formed with propionate and water or other weak-field ligands, the ground electronic state is ³A₂g. The electronic absorption spectra are typically characterized by three spin-allowed d-d transitions: ichem.md

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

These transitions give rise to the characteristic green color of many hydrated nickel(II) salts. The energy of the first transition (ν₁) directly corresponds to the ligand field splitting parameter, 10Dq or Δₒ. mdpi.com For instance, the diffused reflectance spectrum of a dinuclear nickel(II) pivalate complex shows a band at 1132 nm (~8830 cm⁻¹), which can be assigned to the ³A₂g → ³T₂g transition, providing a measure of the ligand field strength. ichem.md Distortions from perfect octahedral symmetry can cause these bands to split. mdpi.com

In contrast, square planar nickel(II) complexes are typically low-spin and diamagnetic. The d-orbitals split into four distinct energy levels (dₓ₂-y₂, dxy, dz₂, and a degenerate dxz, dyz pair). The electronic spectra are more complex but often feature a strong absorption band in the visible region, which is a d-d transition (e.g., ¹A₁g → ¹A₂g), giving rise to yellow, red, or brown colors. researchgate.net For example, a square planar Ni(II) Schiff base complex showed a d-d transition band at 22,396 cm⁻¹, indicative of its geometry. researchgate.net

The electronic structure can be significantly influenced by subtle changes in the ligand environment, including remote substituents on the ligands, which can tune the zero-field splitting parameter (D) in paramagnetic nickel(II) complexes. mdpi.comrsc.org

Table 2: Typical Electronic Transitions for Ni(II) in Different Coordination Environments

| Geometry | Spin State | Ground Term | Typical d-d Transitions (Symmetry) | Approx. Energy Range (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| Octahedral | High-spin (S=1) | ³A₂g | ³A₂g → ³T₂g ³A₂g → ³T₁g(F) ³A₂g → ³T₁g(P) | 8,500 - 13,000 15,000 - 19,000 26,000 - 30,000 | ichem.md |

| Square Planar | Low-spin (S=0) | ¹A₁g | ¹A₁g → ¹A₂g | 15,000 - 25,000 | researchgate.net |

Complex Formation Dynamics and Equilibria with Various Ligands

The formation of this compound complexes in solution involves a series of equilibria that are dependent on factors such as pH, temperature, and the nature of competing ligands. nih.govresearchgate.net Potentiometric and spectrophotometric studies are commonly used to determine the stability constants (log K) of these complexes. nih.govscispace.com

Nickel(II) forms complexes with a wide variety of ligands, including simple anions, amino acids, peptides, and macrocycles. wur.nlscispace.com When propionate is the primary ligand, it establishes an equilibrium with the aquated nickel(II) ion, [Ni(H₂O)₆]²⁺. The introduction of other ligands, such as amino acids or heterocyclic amines like pyridine, leads to the formation of binary (e.g., [Ni(propionate)₂]) or ternary (mixed-ligand, e.g., [Ni(propionate)(L)]) complexes. nih.govresearchgate.net

Studies on mixed-ligand complexes containing Ni(II), amino acids, and other ligands show that the stability of the resulting ternary complexes is influenced by the properties of all components. nih.gov The relative stability of ternary complexes is often evaluated using the parameter ΔlogK, which compares the stability of the ternary complex to its parent binary complexes.

Anion Coordination Effects on Structural Aggregation

The coordinating ability of anions present in the reaction system can profoundly direct the synthesis and final structure of nickel(II) propionate complexes. rsc.orgresearchgate.net Anions can act as simple counter-ions, balancing the charge of a cationic nickel complex, or they can directly participate in coordination to the metal center, acting as ligands themselves. researchgate.netrsc.org

In the formation of coordination polymers and aggregates, anions like carboxylates (including propionate), thiocyanate, or halides can bridge multiple nickel centers, leading to the self-assembly of higher-order structures such as cubanes, linear chains, or layered frameworks. kashanu.ac.irrsc.orgub.edu For example, the reaction of a polynucleating Schiff base ligand with nickel(II) ions in the presence of different carboxylate anions (acetate, propionate) resulted in the formation of distinct tetranuclear [Ni₄] aggregates. acs.org The specific carboxylate used influenced the type of coordination aggregation observed. acs.orgresearchgate.net

The choice of anion can also induce hydrolysis of ligand arms or promote aggregation around a nickel core, leading to complex cluster formation. researchgate.netresearchgate.net Furthermore, in layered coordination polymers, counter-ions can occupy apical positions on the metal centers and form hydrogen bonds with ligands in adjacent layers, playing a critical role in stabilizing the three-dimensional crystal packing. mdpi.com The interaction between multiple counter-anions and solvents can lead to novel structural motifs, such as sandwich-like trinuclear complexes. researchgate.net

Comparative Coordination Studies with Related Metal Ions (e.g., Fe(II), Co(II), Cu(II))

Comparing the coordination chemistry of nickel(II) propionate with that of its first-row transition metal neighbors—iron(II), cobalt(II), and copper(II)—reveals trends dictated by ionic radius, d-electron configuration, and preferred coordination geometry. symbiosisonlinepublishing.comnih.gov While these ions often form isostructural complexes with the same ligands, significant differences in structure and properties can arise. nih.govmdpi.com

The Irving-Williams series predicts the general order of stability for high-spin complexes of these divalent ions as Fe(II) < Co(II) < Ni(II) < Cu(II). acs.org This trend is generally observed in the stability constants of their complexes with various ligands. acs.org

Structurally, while Co(II) and Ni(II) frequently form octahedral complexes, Cu(II) is susceptible to Jahn-Teller distortion, which often results in an elongated octahedral or square planar geometry. kashanu.ac.irsymbiosisonlinepublishing.comresearchgate.net For example, when constructing metal-organic frameworks with a specific pyridine-dicarboxylate ligand, using cobalt(II) resulted in a 2D network, whereas nickel(II) formed a completely different 3D framework, demonstrating how the choice of metal ion dictates the final architecture. kashanu.ac.ir

In comparative studies of complexes with Schiff base ligands, Co(II), Ni(II), and Cu(II) can all form octahedral complexes, but their magnetic moments and electronic spectra differ according to their distinct d-electron configurations (d⁷, d⁸, and d⁹, respectively). symbiosisonlinepublishing.com For instance, the magnetic moment for a Co(II) complex might be in the range of 4.5-5.2 B.M., while a similar Ni(II) complex would be around 2.9-3.4 B.M., both indicative of high-spin octahedral environments. symbiosisonlinepublishing.comnih.gov

Sophisticated Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Ligand and Metal-Ligand Bond Analysis

Vibrational spectroscopy is a primary tool for probing the bonding within Nickel(2+) propionate (B1217596). By analyzing the vibrational modes of the propionate ligand and the nickel-oxygen bonds, researchers can confirm the coordination mode of the carboxylate group.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in characterizing the coordination of the propionate ligand to the Ni(II) ion. The analysis primarily focuses on the vibrational frequencies of the carboxylate group (COO⁻). In the free propionate ion, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group occur at specific wavenumbers. Upon coordination to a metal center like Ni(II), the positions of these bands shift.

The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode. Different coordination modes, such as monodentate, bidentate chelation, or bidentate bridging, result in different Δν values. In many nickel(II) complexes, the interaction between the carboxylate's oxygen atoms and the nickel ion is a key feature identified by FTIR. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, studies on various metal-carboxylate complexes provide a framework for interpreting these shifts. The presence of Ni-O bond vibrations can also be observed, typically in the far-infrared region (around 580–500 cm⁻¹), confirming the formation of the metal-ligand bond. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Nickel(2+) propionate |

|---|---|---|

| Asymmetric COO⁻ Stretch (νₐₛ) | 1550 - 1650 | Shifts upon coordination to Ni(II). |

| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1450 | Shifts upon coordination to Ni(II). |

| Frequency Separation (Δν) | Calculated (νₐₛ - νₛ) | Indicates the coordination mode (monodentate, bidentate, etc.). |

| Ni-O Stretch | 500 - 580 | Direct evidence of the metal-ligand bond. mdpi.com |

Raman spectroscopy serves as a valuable complementary technique to FTIR for analyzing the vibrational modes of this compound. It is particularly effective for studying symmetric vibrations and bonds involving heavy atoms, such as the Ni-O bond, which may be weak or inactive in the infrared spectrum. arxiv.orgscilit.com

While specific Raman spectral data for solid this compound is not extensively detailed in the available literature, the technique is widely applied to related nickel compounds like nickel oxides, hydroxides, and chlorides to identify phonon modes and structural phases. scilit.comresearchgate.net For this compound, Raman spectroscopy would be used to identify the symmetric COO⁻ stretching vibration and the Ni-O stretching modes. The shifts in these vibrational frequencies upon complexation provide information analogous to that obtained from FTIR, helping to build a complete picture of the compound's structure. nih.gov

Electronic Spectroscopy for d-Orbital Splitting and Electronic Transitions

Electronic spectroscopy techniques are essential for investigating the electronic structure of the Ni(II) center in this compound. The Nickel(II) ion has a d⁸ electron configuration, which gives rise to characteristic electronic transitions when subjected to the ligand field created by the coordinating propionate and/or solvent molecules.

In aqueous solutions, this compound dissolves to form the hexa-aqua-nickel(II) complex, [Ni(H₂O)₆]²⁺. nih.gov This complex has an octahedral geometry and exhibits a characteristic green color. learncbse.in Its UV-Visible spectrum is defined by three spin-allowed d-d transitions. docbrown.infoumass.edu These transitions occur from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states. libretexts.org

The absorption bands are typically broad and of low intensity, which is characteristic of d-d transitions that are Laporte-forbidden. umass.edu The positions of these absorption maxima are sensitive to the ligand field strength; changes in coordination, for example, by replacing water with other ligands, would result in a shift of these peaks. docbrown.inforesearchgate.net Studies on Ni(II) complexes show that these transitions provide direct information about the d-orbital splitting energy (Δₒ or 10Dq). researchgate.netnih.govucla.edu

| Electronic Transition | Typical λₘₐₓ (nm) for [Ni(H₂O)₆]²⁺ | Appearance |

|---|---|---|

| ³A₂g → ³T₂g | ~720 | Near-IR |

| ³A₂g → ³T₁g(F) | ~656 (shoulder) & ~720 | Red |

| ³A₂g → ³T₁g(P) | ~395 | Violet |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules—those that are not superimposable on their mirror image.

Spectrophotometry is a widely used analytical method for determining the concentration of Nickel(II) ions in various samples. longdom.org These methods are typically based on the reaction of Ni(II) with a specific chromogenic reagent to form a colored complex, which can then be quantified by measuring its absorbance at a characteristic wavelength (λₘₐₓ) using a UV-Visible spectrophotometer. longdom.orgsemanticscholar.org

The choice of reagent and reaction conditions, such as pH, is crucial for achieving high sensitivity and selectivity. impactfactor.org The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the Ni(II) complex, a relationship described by the Beer-Lambert law. This allows for the creation of a calibration curve from which the concentration of nickel in an unknown sample can be determined. researchgate.net

| Chromogenic Reagent | Optimal pH | λₘₐₓ of Ni(II) Complex (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Nicotinohydroxamic acid (NHA) | 9.0 | 530 | 1.37 x 10⁴ longdom.org |

| L-dopasemiquinone | 7.5 | 591 | 2.4 x 10³ semanticscholar.org |

| 4-((imidazole-2-yl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide (IDPBS) | 7.0 | 486 | 0.33 x 10⁴ researchgate.net |

| 2,4-dihydroxy Benzaldehyde Thiosemicarbazone (DHBATSC) | - | 480 | - sapub.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like this compound presents unique challenges and opportunities compared to their diamagnetic counterparts. The presence of the paramagnetic Ni(II) center (a d⁸ ion), typically in a high-spin state, profoundly influences the NMR spectrum, leading to significant chemical shift ranges and line broadening. researchgate.netnih.gov

The interaction between the unpaired electrons of the nickel ion and the nuclei of the propionate ligand is known as the hyperfine interaction. This interaction causes large isotropic shifts, moving proton (¹H) and carbon (¹³C) resonances far outside the typical chemical shift ranges observed for diamagnetic organic molecules. researchgate.net These shifts can be either downfield or upfield, sometimes by hundreds of ppm, depending on the nature of the spin delocalization mechanism. stackexchange.com

In a hypothetical ¹H NMR spectrum of this compound in solution, the signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propionate ligands would be expected to be significantly shifted and broadened. rsc.orgmarquette.edu The degree of broadening is related to the electronic relaxation time of the Ni(II) ion; octahedral nickel(II) complexes are known to have relatively long electronic relaxation times, which can lead to particularly broad NMR signals. researchgate.net Despite the broadening, valuable structural information can be obtained. The assignment of these shifted resonances can be aided by two-dimensional NMR techniques like COSY, even in paramagnetic systems. marquette.edu The temperature dependence of the paramagnetic shifts typically follows the Curie Law, providing further insight into the magnetic properties of the complex.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a chemical formula of Ni(C₃H₅O₂)₂, the theoretical monoisotopic mass is 203.993 u.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺•) that can subsequently break down into smaller, charged fragments. chemguide.co.uklibretexts.org The molecular ion for the intact this compound complex may be unstable and difficult to observe. libretexts.org The resulting mass spectrum is a plot of relative abundance against the mass-to-charge ratio (m/z) of these fragments.

The fragmentation pattern is dominated by the breakdown of the propionate ligand. Common fragmentation pathways for carboxylic acids and their derivatives involve cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.org Predicted fragmentation of a propionate fragment could lead to the generation of several characteristic ions.

Table 1: Predicted Mass Spectrometry Fragments for the Propionate Ligand

| m/z | Possible Fragment Ion | Formula of Ion | Neutral Loss |

| 74 | Propanoic acid molecular ion | [CH₃CH₂COOH]⁺• | - |

| 57 | Acylium ion | [CH₃CH₂CO]⁺ | •OH |

| 45 | Carboxyl group | [COOH]⁺ | •CH₂CH₃ |

| 29 | Ethyl cation | [CH₃CH₂]⁺ | •COOH |

This table presents hypothetical fragmentation of a propionate ligand based on general fragmentation rules. The observation and abundance of these ions depend on instrument conditions and the stability of the parent complex.

X-ray Diffraction Studies for Crystal and Powder Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. It is applied in two primary forms: single-crystal XRD for precise structural determination and powder XRD for phase identification and bulk sample characterization.

Based on analogous compounds, the Ni(II) ion in this compound is expected to adopt a distorted octahedral coordination geometry. marquette.eduscielo.br The coordination sphere would likely be composed of oxygen atoms from the carboxylate groups of the propionate ligands. The propionate ligands can coordinate in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand connecting two different nickel centers to form a coordination polymer. It is also common for water molecules to co-crystallize and occupy coordination sites on the nickel center to satisfy its preference for a six-coordinate environment.

Powder X-ray diffraction (PXRD) is an essential technique used to confirm the phase purity of a bulk sample and to characterize its crystallinity. scielo.brresearchgate.net The experiment generates a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid.

For a synthesized batch of this compound, PXRD would be used to verify that the desired compound has been formed and that no significant crystalline impurities, such as starting materials or side products, are present. The positions and relative intensities of the peaks in the experimental pattern would be compared to a reference pattern from a database or a pattern calculated from single-crystal XRD data. researchgate.net While a specific reference pattern for this compound was not located in the searched literature, the technique remains crucial for confirming the identity and purity of the bulk material in any synthetic procedure. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Behavior Profiling

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for profiling the thermal stability and decomposition behavior of materials like this compound.

While a specific TGA curve for this compound is not detailed in the available literature, the thermal behavior of related nickel carboxylates, such as nickel acetate (B1210297) and nickel acetylacetonate (B107027), provides a strong basis for prediction. researchgate.netconicet.gov.ar The decomposition of hydrated nickel carboxylates typically occurs in distinct stages.

Dehydration: If this compound is synthesized as a hydrate, an initial mass loss corresponding to the release of water molecules would be observed, typically in the range of 100-200°C. stackexchange.comresearchgate.net

Decomposition of Anhydrous Salt: Following dehydration, the anhydrous this compound would remain stable until a higher decomposition temperature is reached, likely in the range of 300-400°C. stackexchange.comconicet.gov.ar This stage involves the breakdown of the organic propionate ligands. The gaseous products of this decomposition are expected to be a mixture of carbon dioxide, carbon monoxide, and various organic fragments like acetone. stackexchange.com

Residue Formation: The final solid product of the thermal decomposition in an inert atmosphere is often a mixture of nickel oxide (NiO) and metallic nickel (Ni), while in an air atmosphere, NiO is the expected final residue. stackexchange.comconicet.gov.armdpi.com The total percentage of mass loss allows for the confirmation of the final product's composition.

Table 2: Expected Thermal Decomposition Stages for Hydrated this compound

| Temperature Range (approx.) | Process | Mass Loss | Gaseous Products | Solid Residue |

| 100-200°C | Dehydration | Corresponds to loss of H₂O | Water (H₂O) | Anhydrous Ni(C₂H₅COO)₂ |

| 300-400°C | Decomposition of Anhydrous Salt | Corresponds to loss of organic ligands | CO₂, CO, organic fragments | NiO and/or Ni |

| >400°C | Stable Residue | None | - | NiO and/or Ni |

Advanced Elemental and Surface Characterization

Beyond bulk characterization, a complete understanding of a chemical compound requires knowledge of its elemental composition and surface properties.

Elemental Analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements in a sample. nih.gov For this compound (C₆H₁₀NiO₄), the theoretical elemental composition can be calculated from its formula. Experimental results from a CHN analyzer are compared against these theoretical values to confirm the empirical formula and assess the purity of the synthesized compound. A close match between experimental and calculated values is a primary indicator of a pure sample. scielo.brnih.gov

Table 3: Theoretical Elemental Composition of Anhydrous this compound (C₆H₁₀NiO₄)

| Element | Symbol | Atomic Mass (u) | Molar Mass ( g/mol ) | Percentage by Mass (%) |

| Carbon | C | 12.011 | 72.066 | 35.19% |

| Hydrogen | H | 1.008 | 10.080 | 4.92% |

| Nickel | Ni | 58.693 | 58.693 | 28.66% |

| Oxygen | O | 15.999 | 63.996 | 31.23% |

| Total | - | - | 204.835 | 100.00% |

Surface Characterization techniques are employed to investigate the morphology and chemical nature of the material's surface. Scanning Electron Microscopy (SEM) can be used to visualize the particle size, shape, and surface texture of the solid this compound. mdpi.com X-ray Photoelectron Spectroscopy (XPS) is another powerful surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and electronic state of the elements on the surface of the material. researchgate.net For this compound, XPS could confirm the +2 oxidation state of the nickel ions.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis of a sample. wikipedia.orgsumble.com It operates by bombarding the sample with a focused beam of high-energy electrons, which excites electrons in the sample's atoms, causing them to be ejected from their inner electron shells. rockymountainlabs.com This creates an electron hole, which is then filled by an electron from a higher-energy shell. The excess energy from this transition is released as an X-ray. The energy of the emitted X-ray is unique to the element from which it originated, allowing for the identification of the elements present in the sample. wikipedia.orglibretexts.org The intensity of the X-ray signal is proportional to the concentration of the corresponding element, enabling quantitative analysis. myscope.training

For a pure sample of this compound, with the chemical formula Ni(C₂H₅COO)₂, an EDS analysis is expected to identify the constituent elements: Nickel (Ni), Carbon (C), and Oxygen (O). The resulting spectrum would display characteristic X-ray emission peaks for each of these elements at their specific energies. myscope.training Quantitative analysis of the spectrum would yield the relative atomic and weight percentages of these elements, which should correspond to the theoretical stoichiometry of the compound.

The expected elemental composition and characteristic X-ray lines for this compound are detailed in the table below.

Table 1: Expected EDS Data for this compound (Ni(C₂H₅COO)₂)

| Element | Characteristic X-ray Line | Energy (keV) mdpi.comlbl.gov | Theoretical Weight % | Theoretical Atomic % |

|---|---|---|---|---|

| Carbon (C) | Kα | 0.277 | 35.19 | 50.00 |

| Oxygen (O) | Kα | 0.525 | 31.25 | 33.33 |

| Nickel (Ni) | Lα | 0.852 | 33.56 | 16.67 |

| Total | 100.00 | 100.00 |

This table is illustrative and represents the theoretical values expected from an EDS analysis of a pure, anhydrous this compound sample. Actual experimental results may vary based on instrument conditions and sample purity.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides detailed information about the elemental composition, empirical formula, and the chemical and electronic states of the elements within the top 1 to 10 nm of a material's surface. wikipedia.orgfiveable.me The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons due to the photoelectric effect. carleton.edu The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Since each element has a unique set of core-level binding energies, XPS can identify the elements present. carleton.edu Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local bonding environment of the atoms. carleton.edu

An XPS analysis of this compound would begin with a survey scan to identify all present elements, which are expected to be Ni, C, and O. Subsequently, high-resolution scans of the Ni 2p, C 1s, and O 1s regions would provide detailed chemical state information.

Nickel (Ni 2p) Spectrum: The high-resolution Ni 2p spectrum for a Ni(II) compound is characteristically complex. It features spin-orbit splitting, resulting in two main peaks: Ni 2p₃/₂ and Ni 2p₁/₂. For Ni(II) compounds, the Ni 2p₃/₂ peak is typically observed in the binding energy range of 854 eV to 856 eV. surfacesciencewestern.comthermofisher.com A key feature for Ni(II) is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main peaks, which arise from multi-electron excitation processes and are diagnostic for this oxidation state. xpsfitting.com

Carbon (C 1s) Spectrum: The propionate ligand (C₂H₅COO⁻) contains carbon atoms in three distinct chemical environments. Therefore, the high-resolution C 1s spectrum is expected to be a composite peak that can be deconvoluted to resolve these different states:

A primary peak corresponding to the alkyl carbons (C-C and C-H bonds) of the methyl (-CH₃) and methylene (-CH₂) groups, typically found around 284.8-285.0 eV. thermofisher.com

A peak at a higher binding energy, approximately 288.0-289.0 eV, corresponding to the carboxylate carbon (-COO⁻), which is shifted due to its bonds with two electronegative oxygen atoms. researchgate.net

Oxygen (O 1s) Spectrum: In the carboxylate group (-COO⁻), the two oxygen atoms are chemically equivalent due to resonance. This should result in a single, symmetric peak in the high-resolution O 1s spectrum. The binding energy for oxygen in a carboxylate or ester group is typically found in the range of 531.5 eV to 533 eV. thermofisher.comxpsfitting.com

The expected binding energies for the different chemical species in this compound are summarized in the table below.

Table 2: Expected High-Resolution XPS Binding Energies for this compound

| Element | Orbital | Functional Group / Species | Expected Binding Energy (eV) | Citation for Reference BE |

|---|---|---|---|---|

| Nickel | Ni 2p₃/₂ | Ni(II) | ~ 855.6 | thermofisher.com |

| Nickel | Ni 2p₃/₂ Sat. | Shake-up Satellite | ~ 861 | surfacesciencewestern.com |

| Carbon | C 1s | -C H₃, -C H₂- | ~ 284.8 - 285.0 | thermofisher.com |

| Carbon | C 1s | -C OO⁻ | ~ 288.5 | researchgate.net |

| Oxygen | O 1s | -CO O⁻ | ~ 532.0 | thermofisher.comxpsfitting.com |

This table is illustrative and presents expected binding energy values based on data for similar functional groups and Ni(II) compounds. All binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. thermofisher.com Actual experimental values can vary slightly depending on the specific chemical environment and instrument calibration.

Mechanistic Studies of Thermal Decomposition and Pyrolysis

Identification of Decomposition Pathways and Intermediate Species

The thermal decomposition of nickel carboxylates, such as nickel propionate (B1217596), generally proceeds through several stages. Initially, if the salt is hydrated, a dehydration step occurs. This is followed by the decomposition of the anhydrous salt. For analogous compounds like nickel acetate (B1210297) tetrahydrate, studies have shown that the dehydration process can lead to the formation of an intermediate basic acetate species. researchgate.net

The decomposition of the propionate ligand itself is a critical step. Studies on similar metal propionates suggest that the process can be initiated by the release of carbon dioxide due to the decomposition of propionyl radicals. researchgate.net A key reaction pathway for metal propionates is the formation of a symmetric ketone, in this case, 3-pentanone, along with the evolution of CO2. researchgate.net

Further decomposition can lead to the formation of various intermediate species. For instance, the pyrolysis of the related propionic acid over nickel catalysts involves the formation of propanoyl species, which can then be hydrogenated to propanol (B110389) or undergo C-C bond scission to produce carbon monoxide and ethyl species, the latter being further hydrogenated to ethane. researchgate.net While the environment in direct pyrolysis is different, these pathways highlight the potential reactive intermediates derived from the propionate moiety.

Based on thermogravimetric analysis (TGA) and mass spectrometry (MS) of similar nickel complexes, the decomposition of the organic portion is often a multi-step process, which can involve the rupture of C-C, C-H, and C-O bonds, leading to a cascade of smaller gaseous molecules and solid residues. conicet.gov.arresearchgate.net

Analysis of Gaseous Products via Evolved Gas Analysis (EGA-FTIR, EGA-MS)

Evolved Gas Analysis (EGA), coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), is essential for identifying the volatile products released during thermal decomposition. researchgate.netresearchgate.net For metal propionates, a characteristic suite of gaseous products is expected.

Studies on sodium propionate pyrolysis in an inert argon atmosphere identified 3-pentanone, carbon dioxide (CO2), carbon monoxide (CO), methane (B114726) (CH4), and ethene (C2H4) as the primary gaseous products. researchgate.net In an air atmosphere, oxidative decomposition leads mainly to CO2 and water (H2O). researchgate.net The decomposition of nickel acetate, a similar carboxylate, also shows the evolution of water and acetic acid during its breakdown. researchgate.net

By analogy, the thermal decomposition of nickel(2+) propionate in an inert atmosphere is expected to yield a mixture of gaseous products originating from the propionate ligand.

| Gaseous Product | Chemical Formula | Likely Origin | Supporting Evidence (Analogous Compounds) |

|---|---|---|---|

| 3-Pentanone | C5H10O | Ketonic decarboxylation of two propionate ligands | Observed in Na-propionate pyrolysis researchgate.net |

| Carbon Dioxide | CO2 | Decarboxylation of the propionate group | Observed in Na-propionate and nickel acetylacetonato-propionate decomposition researchgate.net |

| Carbon Monoxide | CO | Incomplete combustion or further decomposition of organic fragments | Observed in Na-propionate pyrolysis researchgate.net |

| Methane | CH4 | Decomposition of ethyl fragments | Observed in Na-propionate pyrolysis researchgate.net |

| Ethene (Ethylene) | C2H4 | Decomposition of ethyl fragments | Observed in Na-propionate pyrolysis researchgate.net |

| Water | H2O | Dehydration of hydrated salt; oxidative decomposition in air | Observed in Ni-acetate and Na-propionate (in air) decomposition researchgate.netresearchgate.net |

Kinetics of Thermal Decomposition Processes

The study of decomposition kinetics provides quantitative data on the rate of reaction and the energy barriers involved. This is crucial for controlling the synthesis of materials from precursors like nickel propionate.

Kinetic analysis of solid-state decomposition is typically performed under non-isothermal conditions using thermogravimetric data. Several model-free and model-fitting methods are employed to determine kinetic parameters. ufrn.br

Model-Free Kinetics: Methods like those proposed by Flynn and Wall and the Vyazovkin-based "Model-free kinetics" are advantageous as they can determine the activation energy without assuming a specific reaction model (g(α) function). ufrn.br These isoconversional methods are considered more reliable for complex, multi-step decomposition processes.

Model-Fitting Methods: The Coats-Redfern approximation is a widely used integral method for testing various kinetic models to find the one that best describes the experimental data. researchgate.net Other methods, such as those developed by Broido and Horowitz-Metzger, are also applied to analyze thermogravimetric curves and extract kinetic parameters like the order of reaction and activation energy. indiramahavidyalaya.com

The decomposition of nickel-containing complexes is often found to be a multi-stage process, where different kinetic models may apply to different stages of the reaction. researchgate.netindiramahavidyalaya.com

The activation energy (Ea) is a key kinetic parameter representing the minimum energy required for the decomposition reaction to occur. It is determined from the thermogravimetric data collected at different heating rates. For the thermal decomposition of various nickel complexes, activation energies have been calculated using the aforementioned kinetic models.

| Compound/System | Decomposition Stage | Kinetic Method | Calculated Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| PrNiO3 precursor | Main organic decomposition | Flynn and Wall | ~140-180 | ufrn.br |

| PrNiO3 precursor | Main organic decomposition | Model-free kinetics | ~145-185 | ufrn.br |

| Nickel(II) Sulfate (B86663) Hexahydrate | Dehydration (Stage I, in air) | Coats-Redfern | ~60-110 (varies with heating rate) | researchgate.net |

| Nickel(II) Sulfate Hexahydrate | Decomposition of anhydrous salt (in air) | Coats-Redfern | ~295-320 (varies with heating rate) | researchgate.net |

| Bis-(dimethylglyoximato) nickel(II) | Main decomposition | Vyazovkin method | 167.80 ± 1.49 | mdpi.com |

Influence of Environmental Conditions and Additives on Decomposition Behavior

The atmosphere and the presence of additives can significantly alter the decomposition pathway, temperature, and final products.

Environmental Conditions: The decomposition of nickel acetate tetrahydrate demonstrates the profound effect of the surrounding atmosphere. In an oxidizing atmosphere (air), the final product is nickel oxide (NiO). researchgate.net In an inert atmosphere (helium), the process is more complex, while in a reducing atmosphere (hydrogen), metallic nickel (Ni) is formed. researchgate.net Similarly, for sodium propionate, decomposition in air is oxidative and occurs at a lower temperature compared to pyrolysis in an inert argon atmosphere. researchgate.net

Additives: The addition of certain substances can catalyze or otherwise modify the decomposition process. A study on a nickel acetylacetonato-propionate precursor showed that the addition of glycerol (B35011) lowered the main decomposition temperature by more than 100 °C. researchgate.netx-mol.net Furthermore, the additive influenced the final product composition; without glycerol, the precursor decomposed to fully oxidized NiO, whereas with glycerol, metallic nickel was observed along with the NiO phase at the final decomposition temperature. researchgate.netx-mol.net

Formation of Metallic Nickel and Nickel Oxide Phases from Precursors

This compound serves as a valuable precursor for the controlled synthesis of nickel and nickel oxide nanomaterials. sigmaaldrich.com Thermal decomposition is a common and effective method to convert such metal-organic compounds into the desired solid-state phases. materialsciencejournal.orgmaterialsciencejournal.orgresearchgate.net

The final product is largely determined by the decomposition atmosphere. researchgate.net

Nickel Oxide (NiO): In the presence of an oxidizing agent, typically air, the organic ligand is burned off, and the nickel(2+) ion is oxidized to form nickel oxide (NiO). researchgate.netresearchgate.net This is a common route for synthesizing NiO nanoparticles. researchgate.net

Metallic Nickel (Ni): In an inert (e.g., argon, nitrogen) or reducing (e.g., hydrogen) atmosphere, the decomposition of the propionate ligand can create a locally reducing environment (due to the presence of CO, H2 from decomposition of organics), leading to the reduction of Ni(II) to zero-valent metallic nickel (Ni). researchgate.netresearchgate.net This method is employed for producing metallic nickel nanoparticles. researchgate.net

The use of additives can also steer the reaction towards either metallic nickel or nickel oxide, as seen with the addition of glycerol to a nickel acetylacetonato-propionate precursor, which promoted the formation of metallic nickel. researchgate.netx-mol.net

Based on available scientific literature, detailed theoretical and computational investigations focusing specifically on this compound are limited. However, the principles and methodologies outlined can be understood through their application to closely related nickel(II) complexes and systems. This article explains these computational techniques and their general application to the study of nickel(II) compounds, providing a framework for how this compound would be theoretically investigated.

Catalytic Research Applications and Mechanistic Insights

Heterogeneous Catalysis Initiated by Nickel(2+) Propionate (B1217596) Precursors

In heterogeneous catalysis, solid catalysts are employed in a different phase from the reactants. Nickel(2+) propionate is a valuable precursor for creating supported nickel catalysts, where nickel species are dispersed on a high-surface-area material. The propionate salt is typically converted into nickel oxide (NiO) through a calcination process, which is then reduced to metallic nickel (Ni), the active catalytic phase for many reactions.

Synthesis and Characterization of Supported Catalysts

The preparation of supported nickel catalysts from a this compound precursor generally follows well-established methods like incipient wetness impregnation. In this technique, a solution of this compound is used to impregnate a porous support material. The amount of solution used is just enough to fill the pores of the support. Following impregnation, the material is dried and then calcined at high temperatures. During calcination, the propionate ligand decomposes, leaving behind nickel oxide dispersed on the support surface. A final reduction step, typically using hydrogen gas, converts the nickel oxide to active metallic nickel.

Common support materials include:

Alumina (B75360) (Al₂O₃) : Offers good thermal stability and mechanical strength. mdpi.com

Silica (B1680970) (SiO₂) : Provides a high surface area.

Ceria (CeO₂) and Zirconia (ZrO₂) : These supports can enhance catalytic activity and stability due to strong metal-support interactions and their redox properties. researchgate.netmdpi.com

The resulting catalysts are characterized by a suite of analytical techniques to understand their physical and chemical properties, which are crucial for catalytic performance.

Table 1: Common Characterization Techniques for Supported Nickel Catalysts

| Technique | Purpose |

| X-ray Diffraction (XRD) | To identify the crystalline phases of nickel (e.g., Ni, NiO) and the support. researchgate.net |

| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and dispersion of nickel particles on the support. buct.edu.cn |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area, pore volume, and pore size distribution of the catalyst. buct.edu.cn |

| Temperature-Programmed Reduction (TPR) | To determine the reducibility of nickel oxide species and the extent of metal-support interaction. buct.edu.cn |

| X-ray Photoelectron Spectroscopy (XPS) | To analyze the surface elemental composition and oxidation states of nickel. buct.edu.cn |

The choice of support and preparation method significantly influences the final properties of the catalyst, such as metal dispersion and particle size, which in turn affect its activity and selectivity. researchgate.net

Application in Hydrogen Production and Reforming Reactions

Supported nickel catalysts derived from precursors like this compound are extensively used in steam reforming processes for hydrogen production. These reactions involve converting hydrocarbons into a mixture of hydrogen (H₂) and carbon monoxide (CO), known as syngas.

Common reforming reactions include:

Steam Methane (B114726) Reforming (SMR) : CH₄ + H₂O ⇌ CO + 3H₂ mdpi.com

Biogas Dry Reforming : CH₄ + CO₂ ⇌ 2CO + 2H₂ mdpi.com

Glycerol (B35011) Steam Reforming : C₃H₈O₃ + 3H₂O ⇌ 3CO₂ + 7H₂ researchgate.net

Butanol Steam Reforming : C₄H₉OH + 7H₂O ⇌ 4CO₂ + 12H₂ scilit.com

Nickel-based catalysts are favored due to their high activity in breaking C-C and C-H bonds and their relatively low cost compared to noble metals. scilit.commdpi.com The performance of these catalysts is highly dependent on the support material. For instance, in biogas dry reforming, Ni/CeO₂-ZrO₂ catalysts have shown high stability and lower carbon deposition. mdpi.com Similarly, for butanol steam reforming, promoting an alumina support with lanthana (La₂O₃) has been shown to increase nickel dispersion, leading to higher hydrogen yields and improved stability. scilit.com

Table 2: Performance of Various Ni-Based Catalysts in Reforming Reactions

| Catalyst | Reaction | Temperature (°C) | Key Finding |

| Ni/CeO₂ | Glycerol Steam Reforming | 650 | Showed the highest activity compared to Al₂O₃ and SiO₂ supports. researchgate.net |

| Ni/Na-Y Zeolite | LPG Steam Reforming | 650 | Exhibited high LPG conversion (95.7%) and H₂ yield (48.6%). irost.ir |

| Ni/La₂O₃–Al₂O₃ | Butanol Steam Reforming | 500 | Displayed high stability and a mean hydrogen yield of 71%. scilit.com |

| Ni/ZrO₂ | CO₂ Methanation | 350-500 | Achieved close to 60% CO₂ conversion with 100% methane selectivity. researchgate.net |

Formation of Metal Nanoparticles for Catalytic Purposes

This compound can serve as a precursor for the synthesis of nickel nanoparticles (NiNPs). These nanoparticles are of great interest in catalysis due to their high surface-area-to-volume ratio, which leads to enhanced catalytic activity. banglajol.info

The synthesis of NiNPs from a precursor salt typically involves a chemical reduction method. A reducing agent, such as hydrazine (B178648) or sodium borohydride, is added to a solution containing the nickel salt. mdpi.com The presence of a capping agent or surfactant, like oleic acid or polyvinylpyrrolidone (B124986) (PVP), is often necessary to control the particle size and prevent agglomeration. banglajol.infoias.ac.in The reaction conditions, including temperature, precursor concentration, and the choice of reducing and stabilizing agents, can be tuned to control the final size and morphology of the nanoparticles. mdpi.com

These synthesized NiNPs have applications in various catalytic reactions. For instance, highly-reduced nickel nanoparticles formed in situ from a precursor have been shown to be effective for the hydrogenation of olefins under mild conditions. nih.gov Green synthesis methods, using plant extracts as both reducing and capping agents, have also been developed to produce NiNPs from nickel salts. nih.govmdpi.com

Homogeneous Catalysis with Nickel(II) Propionate Complexes

In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. Nickel(II) complexes, often prepared in situ from precursors like this compound, are effective catalysts for several important organic transformations. mdpi.com

Oligomerization of Olefins and Isocyanides

Nickel-catalyzed olefin oligomerization is a significant industrial process for producing linear alpha-olefins, which are valuable chemical intermediates. mdpi.com Homogeneous nickel catalysts, often formed by reacting a Ni(II) precursor with specific ligands and an activator, are highly active for this transformation. semanticscholar.org

The catalytic cycle is generally believed to involve a nickel-hydride active species. The choice of ligand coordinated to the nickel center is crucial in determining the selectivity of the process, directing the reaction towards dimerization, trimerization, or higher oligomerization. semanticscholar.org A variety of ligands have been explored, including those with phosphorus, nitrogen, and oxygen donor atoms. mdpi.com For example, nickel(II) complexes with imine-based ligands have shown high activity in ethylene (B1197577) oligomerization. mdpi.com While specific studies detailing the use of nickel propionate itself are not prominent, it can serve as a convenient Ni(II) source for the generation of these active catalytic complexes.

Table 3: Examples of Ligands Used in Nickel-Catalyzed Ethylene Oligomerization

| Ligand Type | Example | Observation |

| Imino-imidazole | Complex 35 | More active compared to similar pyrrole-imine complexes. mdpi.com |

| (Amino)pyridine | Complex with R = tBu | High activity (24 x 10³ h⁻¹). mdpi.com |

| Imine-thioether | Complex 12 | Activity depends on the substituent at the N-atom. mdpi.com |

| Bridged bis(pyrazolyl) | Immobilized complex | Higher activity and selectivity for 1-butene (B85601) compared to the homogeneous system. mdpi.com |

Carbonylation Reactions, including CO₂ Utilization

Carbonylation reactions involve the insertion of carbon monoxide (CO) into organic molecules. Nickel catalysts are historically significant in this area, particularly in the Reppe process for the synthesis of propionic acid from ethylene, CO, and water. mdpi.comresearchgate.net

More recently, research has focused on the use of modern nickel complexes for novel carbonylation reactions. For instance, nickel catalysts supported by N-heterocyclic carbene (NHC) ligands have been shown to effectively mediate the carbonylation of esters to produce anhydrides. chemrxiv.org In one study, an (IPr)Ni(CO)₃ complex was used for the carbonylation of methyl propionate, yielding acetic propionic anhydride (B1165640) and acetic anhydride. chemrxiv.org

Furthermore, nickel catalysts are being explored for the utilization of carbon dioxide (CO₂) as a C1 source. researchgate.net A key challenge is the high stability of the CO₂ molecule. Catalytic CO₂ methanation (the Sabatier reaction: CO₂ + 4H₂ → CH₄ + 2H₂O) is an important reaction for producing synthetic natural gas. mdpi.com Nickel-based catalysts are widely studied for this process due to their good activity and lower cost. mdpi.commdpi.com The support material plays a critical role, with catalysts like Ni/CeO₂ showing excellent activity and high selectivity towards methane. mdpi.com

General Organic Transformation Catalysis

While specific literature detailing the use of this compound as a catalyst in a wide array of organic transformations is not extensive, the broader field of nickel catalysis provides a framework for its potential applications. Nickel catalysts are instrumental in a variety of reactions, including cross-couplings, C-H bond functionalization, and hydrogenation. mdpi.comresearchgate.netsemanticscholar.orgucla.edusquarespace.comnih.govresearchgate.net Given that other nickel(II) carboxylates, such as nickel(II) acetate (B1210297), are employed in such reactions, it is plausible that this compound could serve a similar role as a precatalyst. springernature.com

Nickel-catalyzed transformations are pivotal in modern organic synthesis due to the metal's earth-abundance and unique reactivity profile, which often complements that of precious metals like palladium. ucla.edusquarespace.comnih.gov These reactions typically involve the in situ reduction of a Ni(II) salt to a catalytically active Ni(0) species. encyclopedia.pub

Key areas of nickel-catalyzed organic transformations include:

Cross-Coupling Reactions: Nickel catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds. These reactions have become a cornerstone of synthetic chemistry, enabling the construction of complex molecules from simpler precursors. ucla.edusquarespace.comnih.govresearchgate.net

C-H Bond Functionalization: The direct functionalization of otherwise inert C-H bonds is a highly atom-economical and efficient strategy in organic synthesis. Nickel catalysis has emerged as a powerful tool in this area, allowing for the introduction of various functional groups at previously unreactive positions. mdpi.comresearchgate.netsemanticscholar.orgnih.govthieme-connect.de

Hydrogenation Reactions: Nickel catalysts are effective for the hydrogenation of unsaturated compounds, such as alkenes. This process is of great industrial importance for the production of saturated organic molecules. springernature.comresearchgate.netnih.govmdpi.comlibretexts.org For instance, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids provides a route to chiral α-substituted propionic acids, which are important pharmaceutical intermediates. springernature.com

The following table summarizes representative types of organic transformations where nickel catalysts are employed.

| Reaction Type | Description | Potential Role of this compound |

| Cross-Coupling | Formation of C-C and C-heteroatom bonds by coupling two different molecules. | As a precatalyst that is reduced in situ to the active Ni(0) species. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | As a precatalyst for the formation of catalytically active nickel species. |

| Hydrogenation | Addition of hydrogen across a double or triple bond. | As a precatalyst, similar to the use of nickel(II) acetate in related reactions. springernature.com |

Mechanistic Investigations of Nickel(II)-Catalyzed Reactions

The mechanisms of nickel-catalyzed reactions are often complex, involving multiple oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). squarespace.comresearchgate.netnih.gov Many catalytic cycles are proposed to initiate from a Ni(II) precatalyst, which is reduced to a Ni(0) species. encyclopedia.pubprinceton.edunih.gov This active Ni(0) complex can then undergo oxidative addition with an organic electrophile to form a Ni(II) intermediate, initiating the catalytic cycle. squarespace.comprinceton.edu

The propionate ligand in this compound can play a significant role in the catalytic process. In the context of electroless nickel plating, it has been proposed that propionic acid can coordinate with Ni(II) ions through its carboxyl group to form bridge complexes. jlu.edu.cn This coordination can facilitate the reduction of Ni(II) to nickel metal. jlu.edu.cn This suggests that the propionate ligand could influence the electronic properties and reactivity of the nickel center, thereby impacting the efficiency and selectivity of the catalytic transformation.

The ligand environment around the nickel center is crucial in determining the outcome of a catalytic reaction. researchgate.netumich.eduillinois.edu Ligands can influence the steric and electronic properties of the nickel complex, which in turn affects key mechanistic steps such as oxidative addition, transmetalation, and reductive elimination. umich.eduillinois.edu While the propionate ligand itself is relatively simple, it can be displaced by other, more sophisticated ligands introduced into the reaction mixture to fine-tune the catalyst's performance.

A general mechanistic cycle for a nickel-catalyzed cross-coupling reaction often involves the following key steps:

Activation of the Ni(II) Precatalyst: The Ni(II) precatalyst, such as this compound, is reduced to a catalytically active Ni(0) species.

Oxidative Addition: The Ni(0) species undergoes oxidative addition to an organic electrophile (e.g., an aryl halide) to form a Ni(II) intermediate. squarespace.comprinceton.edu

Transmetalation: A second organic component, typically an organometallic reagent, transfers its organic group to the Ni(II) center.

Reductive Elimination: The two organic groups on the Ni(II) center couple and are eliminated from the metal, forming the desired product and regenerating the Ni(0) catalyst. umich.edu

The following table outlines the fundamental steps in a typical nickel-catalyzed cross-coupling reaction.

| Mechanistic Step | Description | Relevant Nickel Oxidation States |

| Precatalyst Activation | Reduction of the Ni(II) precatalyst to the active Ni(0) species. | Ni(II) → Ni(0) |

| Oxidative Addition | Reaction of the Ni(0) catalyst with an organic electrophile. | Ni(0) → Ni(II) |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the nickel center. | Ni(II) |

| Reductive Elimination | Formation of a new bond between the two organic ligands and their release from the nickel center. | Ni(II) → Ni(0) |

Nickel 2+ Propionate As a Precursor in Materials Science

Synthesis of Metal Oxides and Mixed Metal Oxides

The thermal decomposition of nickel(2+) propionate (B1217596) is a key method for producing finely structured metal oxides and mixed metal oxides. This process involves heating the precursor in a controlled atmosphere, leading to the breakdown of the organic components and the formation of the inorganic oxide. The properties of the final material, such as crystallite size, morphology, and purity, can be tailored by adjusting synthesis parameters like temperature, heating rate, and the composition of the surrounding atmosphere.

Nickel Oxide (NiO) Formation

Nickel(II) oxide (NiO), an important p-type semiconductor with a wide bandgap, can be synthesized through the thermal decomposition of nickel(2+) propionate. When heated in an oxidizing atmosphere (e.g., air), the nickel propionate precursor undergoes decomposition where the propionate ligands are combusted, leaving behind nickel oxide. The general reaction can be represented as:

Ni(C₂H₅COO)₂ (s) + O₂ (g) → NiO (s) + CO₂ (g) + H₂O (g)

The final product of this decomposition is typically pure, crystalline NiO with a cubic structure. The particle size and morphology of the resulting NiO nanoparticles can be influenced by the decomposition conditions. For instance, rapid heating may lead to finer nanoparticles. In some cases, depending on the atmosphere, the decomposition can also yield metallic nickel, which is then oxidized to NiO. The use of additives, such as glycerol (B35011), can also alter the decomposition pathway and the final products, potentially leading to a mixture of metallic nickel and nickel oxide at the final decomposition temperature.

| Precursor | Decomposition Product(s) | Key Process |

| This compound | Nickel Oxide (NiO) | Thermal Decomposition |

| Nickel acetylacetonato-propionate | Nickel Oxide (NiO), Metallic Nickel | Thermal Decomposition |

Nickel Ferrite (B1171679) and Metal Cobaltites

This compound is also a valuable precursor for the synthesis of more complex mixed metal oxides, such as nickel ferrite (NiFe₂O₄) and nickel cobaltites (e.g., NiCo₂O₄). These materials are of significant interest due to their magnetic and electrochemical properties.

Nickel Ferrite (NiFe₂O₄):

The synthesis of nickel ferrite using a propionate precursor can be achieved through sol-gel or co-precipitation methods. In a typical sol-gel process, this compound and an iron precursor (e.g., iron(III) propionate or nitrate) are dissolved in a suitable solvent. A chelating agent is often added to form a homogenous gel. Subsequent calcination of this gel at elevated temperatures leads to the decomposition of the organic components and the formation of the crystalline nickel ferrite spinel structure. The use of metal carboxylates like propionates can facilitate a more homogeneous mixing of the metal ions at a molecular level, leading to the formation of a pure NiFe₂O₄ phase at lower temperatures compared to traditional solid-state reaction methods.

Metal Cobaltites (NiCo₂O₄):

Similarly, nickel cobaltite (B72492) nanoparticles can be prepared using this compound in combination with a cobalt precursor. Hydrothermal and sol-gel methods are commonly employed for the synthesis of these materials. In a hydrothermal synthesis, a solution containing the nickel and cobalt precursors is heated in a sealed vessel (autoclave). The elevated temperature and pressure facilitate the reaction and crystallization of NiCo₂O₄. While nickel nitrate (B79036) is a commonly cited precursor in the literature for this synthesis, the principles of using a soluble metal salt extend to nickel propionate, which can offer advantages in terms of controlling the solution chemistry and subsequent decomposition. The sol-gel route, as with nickel ferrite, provides an alternative pathway where the intimate mixing of nickel and cobalt propionates in a gel precursor promotes the formation of the desired spinel structure upon calcination.

Fabrication of Thin Films and Coatings

This compound is a suitable precursor for the fabrication of thin films and coatings through chemical solution deposition (CSD) techniques, such as spin coating and dip coating. These methods offer advantages in terms of low cost, ease of scalability, and precise control over film thickness and composition.

In a typical CSD process, a precursor solution is prepared by dissolving this compound in an appropriate solvent. This solution is then applied to a substrate, for example, by spinning the substrate at high speed to spread the liquid evenly (spin coating). After the deposition of the wet film, a heat treatment process is carried out. This involves a low-temperature drying step to remove the solvent, followed by a higher-temperature pyrolysis and crystallization step to decompose the propionate ligands and form the desired nickel-containing film, such as nickel oxide. The properties of the resulting thin film are highly dependent on the solution chemistry, deposition parameters, and the annealing conditions. The use of propionate precursors is advantageous in CSD as they generally exhibit good solubility and decompose cleanly, leading to high-quality films.

Role in Nanomaterial Synthesis and Engineering

The controlled decomposition of this compound makes it an excellent candidate for the synthesis and engineering of various nanomaterials, including metallic nanoparticles and supported catalysts. The ability to produce materials at the nanoscale allows for the exploitation of their unique size-dependent properties.

Metal Nanoparticle Synthesis

The synthesis of metallic nickel nanoparticles from this compound can be achieved by thermal decomposition in an inert or reducing atmosphere. In the absence of an oxidizing agent like oxygen, the decomposition of the nickel propionate can lead to the formation of zero-valent nickel (Ni⁰) instead of nickel oxide. The reaction proceeds through the reduction of the Ni²⁺ ions as the organic ligands break down.

The size and morphology of the resulting nickel nanoparticles can be controlled by factors such as the heating rate, decomposition temperature, and the presence of capping agents or surfactants in the reaction mixture. These agents can adsorb to the surface of the growing nanoparticles, preventing agglomeration and allowing for the synthesis of well-dispersed nanoparticles with a narrow size distribution.

Supported Nanoparticles for Catalysis

Nickel nanoparticles supported on high-surface-area materials are widely used as heterogeneous catalysts in various chemical reactions. This compound can be used as a precursor to prepare these supported catalysts through methods like impregnation.

In the impregnation process, a porous support material, such as silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), is treated with a solution of this compound. The solution fills the pores of the support, and upon solvent evaporation, the nickel propionate precursor is deposited onto the support's surface. A subsequent thermal treatment is then performed. If conducted in an oxidizing atmosphere, this step will convert the precursor to supported nickel oxide nanoparticles. For applications requiring metallic nickel catalysts, the material is then subjected to a reduction step, typically by heating in a hydrogen (H₂) flow, to convert the NiO to metallic Ni nanoparticles. Alternatively, direct decomposition of the impregnated propionate under a reducing or inert atmosphere can also yield the supported metallic nanoparticles. This method allows for a uniform distribution of the active nickel species on the support material, which is crucial for achieving high catalytic activity and stability.

| Support Material | Preparation Method | Resulting Material |

| Silica (SiO₂) | Impregnation with Ni(2+) propionate solution, followed by calcination and reduction | Nickel nanoparticles supported on silica |

| Alumina (Al₂O₃) | Impregnation with Ni(2+) propionate solution, followed by calcination and reduction | Nickel nanoparticles supported on alumina |

Coordination Compounds as Raw Materials for Advanced Materials

Simple metal salts, such as this compound, are fundamental building blocks in coordination chemistry. They serve as the source of the central metal ion (Ni²⁺) for the synthesis of more complex structures known as coordination compounds or coordination polymers. In this process, the nickel ion reacts with organic molecules called ligands, which donate electrons to the metal center, forming coordinate bonds.

The resulting coordination compounds can exhibit a vast array of structures, from discrete molecules to extended one-, two-, or three-dimensional polymers. These structures often possess unique and highly desirable properties that are not present in the simple starting salt. These properties can include high porosity, catalytic activity, specific magnetic or optical characteristics, and thermal stability.

For example, nickel(II) ions sourced from simple salts can be reacted with cyamelurate anions to form a water-stable, crystalline coordination polymer. This advanced material acts as a robust and highly efficient catalyst for chemical reactions like the reduction of 4-nitrophenol, a significant environmental pollutant. mdpi.com The catalytic activity of such a coordination polymer is markedly higher than that of the simple aqueous Ni²⁺ ions, highlighting the importance of the structured coordination environment created by the ligands. mdpi.com

The selection of the organic ligand is crucial as it dictates the final structure and properties of the coordination compound. A wide variety of ligands can be employed to create nickel-based advanced materials with tailored functionalities.

| Ligand Type | Example Ligand | Resulting Nickel Coordination Compound/Polymer Property | Potential Application | Reference |

|---|---|---|---|---|

| N-heterocycles | Cyamelurate | Robust, water-stable crystalline polymer with highly dispersed nickel sites. | Heterogeneous catalysis (e.g., nitrophenol reduction). | mdpi.com |

| Dithiolenes | Ethenetetrathiolate | Air-stable, highly conductive n-type semiconductor. | Organic electronics, thin-film devices. | chemrxiv.org |

| Dicyanamide | Dicyanamide (dca) | Thermo-oxidatively stable nanorod-like morphology. | Nanomaterials, potential catalytic supports. | researchgate.net |